Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate
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Overview
Description
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[1211002,1105,10015,23017,21]pentacosa-11,17,20-triene-5-carboxylate is a complex organic compound with a unique hexacyclic structure It is characterized by its multiple chiral centers and a combination of oxygen and nitrogen heteroatoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions, introduction of methyl groups, and the incorporation of heteroatoms. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-20-(pyridine-3-carbonyl)-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid
- Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate
Uniqueness
The uniqueness of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate lies in its specific hexacyclic structure and the presence of both oxygen and nitrogen heteroatoms. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H47NO3 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23?,24?,29-,30+,31+,32-/m0/s1 |
InChI Key |
KGRUVADREYTUHF-XSVYCTRFSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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